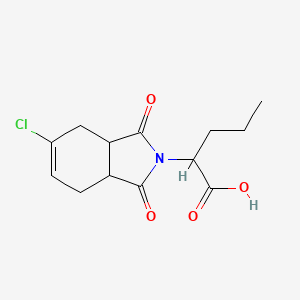
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP belongs to the class of pyrimidinetrione derivatives and has been shown to exhibit a wide range of pharmacological activities.
作用機序
The exact mechanism of action of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to interact with certain receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancer. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of pharmacological activities. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for studying various diseases. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively easy to synthesize and is readily available. However, one of the limitations of using 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential toxicity. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be toxic at high concentrations, and care must be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its interaction with various receptors and enzymes. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may be useful in the development of new treatments for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research.
合成法
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step reaction. The first step involves the reaction between 2-fluorobenzaldehyde and 3-bromobenzylamine to form 5-(3-bromobenzylidene)-2-fluorobenzylamine. This intermediate compound is then reacted with barbituric acid in the presence of a catalyst to produce 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
科学的研究の応用
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O3/c18-11-5-3-4-10(8-11)9-12-15(22)20-17(24)21(16(12)23)14-7-2-1-6-13(14)19/h1-9H,(H,20,22,24)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMQJVFATAIFBJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5088936.png)
![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)

![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)
![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)